![molecular formula C19H23Cl2N3O B2378813 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride CAS No. 1052546-88-9](/img/structure/B2378813.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride” is a chemical compound . It is used in biochemical research . A similar compound, “N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines”, has been synthesized and evaluated for its in vitro antiproliferative activity .
Synthesis Analysis
A similar compound, “N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines”, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride” can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride” can be found in various databases .Scientific Research Applications
Antimicrobial Activity
The compound has been found to exhibit significant antimicrobial activity . It has been synthesized and tested for in vitro antimicrobial activity, and the results showed that it has significant antibacterial and antifungal activity comparable to that of standards .
Molecular Modeling
The compound has been used in molecular modeling studies . These studies involve predicting the preferred binding orientations of small molecules of drug candidates to their protein targets . The compound’s structure has been modeled and compared with the crystal structure of oxidoreductase proteins .
Anticancer Activity
Coumarins and their derivatives, which include this compound, have been reported to have anticancer activity . This makes the compound a potential candidate for further research in cancer treatment.
AntiHIV Activity
The compound, being a derivative of coumarins, has potential antiHIV activity . Coumarins have been reported to have antiHIV properties, suggesting that this compound could also be effective against HIV .
Anticoagulant Activity
Coumarins and their derivatives are known for their anticoagulant properties . This suggests that the compound could potentially be used in the treatment of conditions that require anticoagulation .
Antioxidant and Anti-inflammatory Activity
The compound, as a derivative of coumarins, may have antioxidant and anti-inflammatory activity . This makes it a potential candidate for research in conditions that involve oxidative stress and inflammation .
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O.ClH/c20-14-19(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,21,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBUKWSAWMONM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride | |
CAS RN |
1052546-88-9 |
Source


|
| Record name | N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

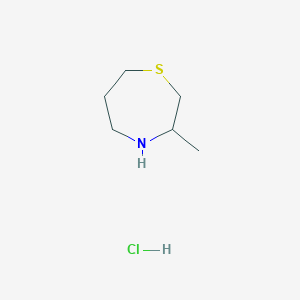
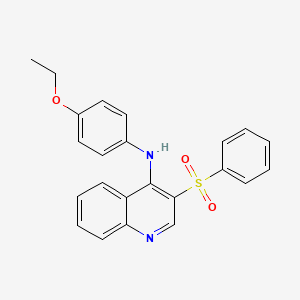
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)


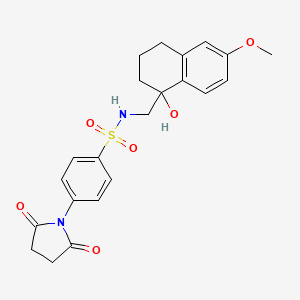
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)
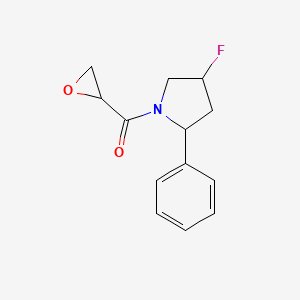
![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)
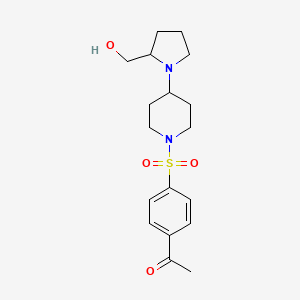
![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)
![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)